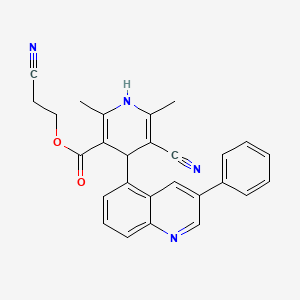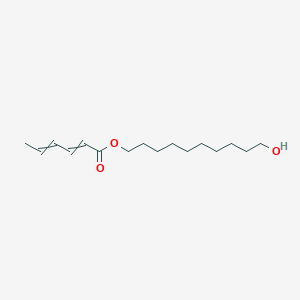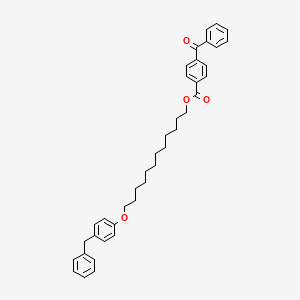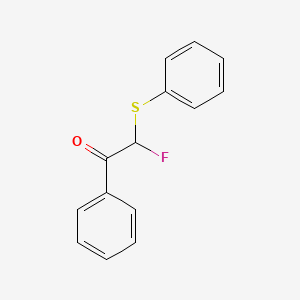![molecular formula C14H27BF2 B14266713 Borane, dibutyl[1-(difluoromethylene)pentyl]- CAS No. 134810-60-9](/img/structure/B14266713.png)
Borane, dibutyl[1-(difluoromethylene)pentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane, dibutyl[1-(difluoromethylene)pentyl]- is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in reactions such as hydroboration and Suzuki-Miyaura coupling. This compound, with its unique structure, offers specific reactivity and applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of borane, dibutyl[1-(difluoromethylene)pentyl]- typically involves the hydroboration of alkenes with diborane (B2H6) or borane complexes such as borane-tetrahydrofuran (BTHF) or borane-dimethyl sulfide (BMS). These reactions are usually carried out in ether solvents at room temperature or lower . The reaction conditions must be carefully controlled due to the highly reactive and toxic nature of diborane and alkylboranes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale hydroboration processes using diborane or borane complexes. The choice of solvent and reaction conditions would be optimized for safety and efficiency, considering the pyrophoric nature of diborane .
Analyse Chemischer Reaktionen
Types of Reactions
Borane, dibutyl[1-(difluoromethylene)pentyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in the reduction of functional groups such as ketones and carboxylic acids.
Substitution: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Alcohols or amines, depending on the starting material.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Wissenschaftliche Forschungsanwendungen
Borane, dibutyl[1-(difluoromethylene)pentyl]- has several applications in scientific research:
Medicine: Could be used in the development of pharmaceuticals through its role in organic synthesis.
Industry: Utilized in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of borane, dibutyl[1-(difluoromethylene)pentyl]- involves the addition of boron to carbon-carbon double bonds (hydroboration). This reaction proceeds through a concerted mechanism where the boron atom attaches to the less substituted carbon of the double bond, while hydrogen attaches to the more substituted carbon . This regioselectivity is due to the electronic and steric properties of the boron atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diborane (B2H6): The simplest borane, used in similar hydroboration reactions but is more reactive and difficult to handle.
Borane-tetrahydrofuran (BTHF): A more stable borane complex used in hydroboration and reduction reactions.
Borane-dimethyl sulfide (BMS): Another stable borane complex with similar applications.
Uniqueness
Borane, dibutyl[1-(difluoromethylene)pentyl]- is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its difluoromethylene group can influence the electronic properties and reactivity, making it valuable in specialized synthetic applications.
Eigenschaften
CAS-Nummer |
134810-60-9 |
|---|---|
Molekularformel |
C14H27BF2 |
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
dibutyl(1,1-difluorohex-1-en-2-yl)borane |
InChI |
InChI=1S/C14H27BF2/c1-4-7-10-13(14(16)17)15(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
MSJSUTCVKLACBF-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCC)(CCCC)C(=C(F)F)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


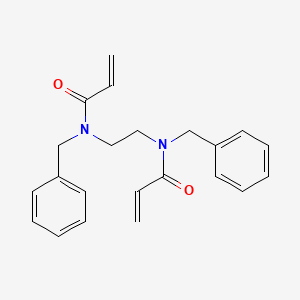
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
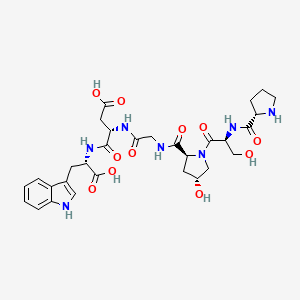
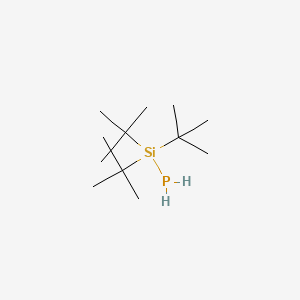
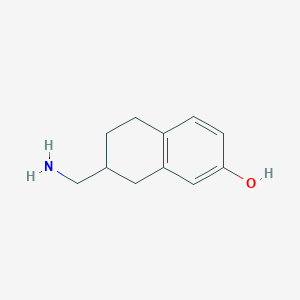
![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
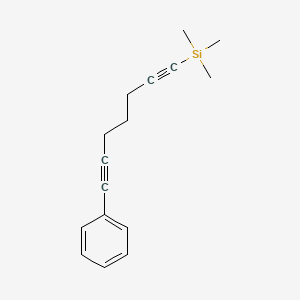
![Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate](/img/structure/B14266665.png)
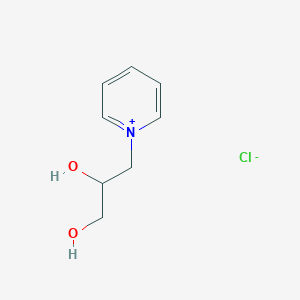
methanone](/img/structure/B14266678.png)
